N-2-Benzothiazolyl-N'-(2-(diethylamino)ethyl)ethanediamide
Description
N-2-Benzothiazolyl-N'-(2-(diethylamino)ethyl)ethanediamide is a synthetic organic compound characterized by a benzothiazole moiety linked to an ethanediamide backbone and a diethylaminoethyl substituent. The benzothiazole group is known for its electron-withdrawing and aromatic properties, which may influence reactivity in metal-catalyzed reactions . Ethanediamide (oxamide) derivatives are commonly studied for their chelating properties, suggesting this compound could act as a ligand in coordination complexes .
Properties
CAS No. |
104388-97-8 |
|---|---|
Molecular Formula |
C15H20N4O2S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]oxamide |
InChI |
InChI=1S/C15H20N4O2S/c1-3-19(4-2)10-9-16-13(20)14(21)18-15-17-11-7-5-6-8-12(11)22-15/h5-8H,3-4,9-10H2,1-2H3,(H,16,20)(H,17,18,21) |
InChI Key |
BYPBQSMJAZZOOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-2-Benzothiazolyl-N’-(2-(diethylamino)ethyl)ethanediamide involves several steps. One common method is the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization of thioamide or carbon dioxide as raw materials . Another approach involves the base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional catalysts . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-2-Benzothiazolyl-N’-(2-(diethylamino)ethyl)ethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-2-Benzothiazolyl-N’-(2-(diethylamino)ethyl)ethanediamide has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme activities and protein interactions. Industrially, it is used in the production of fluorescence materials, electroluminescent devices, and imaging reagents .
Mechanism of Action
The mechanism of action of N-2-Benzothiazolyl-N’-(2-(diethylamino)ethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring system can interact with various enzymes and receptors, leading to inhibition or activation of biological processes . For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The compound’s diethylaminoethyl group can enhance its solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Moieties
a. Z-N'-(Benzo(d)thiazol-2-yl)-N,N-dimethylformimidamide
- Structural Differences: The target compound features an ethanediamide bridge and diethylaminoethyl group, whereas Z-N'-(benzo(d)thiazol-2-yl)-N,N-dimethylformimidamide has a formimidamide linker and dimethylamine substituent.
- Reactivity : Theoretical studies (DFT) on the latter highlight the benzothiazole’s role in stabilizing transition states during reactions, suggesting similar electronic effects in the target compound .
- Applications: Both compounds may serve as intermediates in catalytic systems, but the diethylaminoethyl group in the target compound could offer superior solubility in organic solvents compared to dimethylamine .
b. N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide
- Functional Groups: The diphenylacetamide substituent in this analogue contrasts with the diethylaminoethyl group in the target compound, likely altering steric and electronic profiles. This difference may influence binding affinity in biological systems or catalytic activity .
Ethanediamide Derivatives
a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Directing Groups: Contains an N,O-bidentate directing group, whereas the target compound’s benzothiazole and diethylaminoethyl groups may act as dual directing motifs in metal-catalyzed C–H functionalization .
- Coordination Chemistry : The hydroxy and carbonyl groups in this analogue facilitate chelation with transition metals (e.g., Pd, Cu), a property that could be enhanced in the target compound due to the ethanediamide backbone .
b. Benzathine Benzylpenicillin
- Pharmaceutical Relevance: While structurally distinct (a penicillin salt with dibenzylethylenediamine), this compound underscores the importance of ethylenediamine derivatives in drug formulation. The target compound’s diethylaminoethyl group may similarly modulate pharmacokinetic properties, such as prolonged release or stability .
Comparative Data Table
Biological Activity
N-2-Benzothiazolyl-N'-(2-(diethylamino)ethyl)ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the diethylamino group enhances its solubility and bioavailability, making it a candidate for pharmacological applications.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. The Broth microdilution method was employed to assess its efficacy against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Table 1: Antimicrobial Activity of this compound
Antitumor Activity
The antitumor potential of this compound has been explored using various cancer cell lines. Studies utilized both 2D and 3D cell culture systems to evaluate cytotoxicity.
Case Study: Cytotoxicity in Lung Cancer Cell Lines
In a study involving three human lung cancer cell lines (A549, HCC827, and NCI-H358), the compound demonstrated significant cytotoxic effects:
- A549 Cell Line : IC50 = 6.26 ± 0.33 µM
- HCC827 Cell Line : IC50 = 6.48 ± 0.11 µM
- NCI-H358 Cell Line : IC50 = 20.46 ± 8.63 µM
These findings suggest that the compound may inhibit cell proliferation effectively, particularly in the A549 and HCC827 cell lines, indicating a promising avenue for further development as an anticancer agent .
Table 2: Cytotoxicity Results in Lung Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D |
| HCC827 | 6.48 ± 0.11 | 2D |
| NCI-H358 | 20.46 ± 8.63 | 3D |
The mechanism by which this compound exerts its biological effects appears to involve intercalation into DNA, particularly at AT-rich sites, which can disrupt cellular processes such as replication and transcription . This binding affinity is enhanced by the amidine groups present in similar compounds, which have been shown to interact strongly with nucleic acids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
